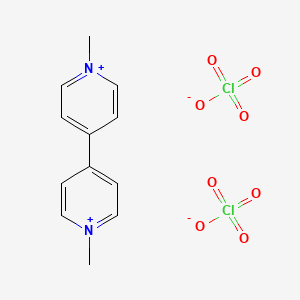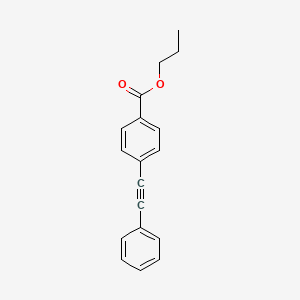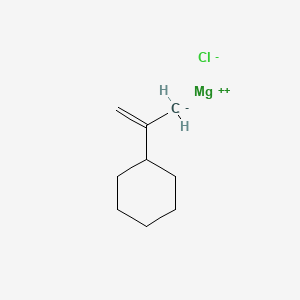
magnesium;prop-1-en-2-ylcyclohexane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;prop-1-en-2-ylcyclohexane;chloride is a chemical compound with the molecular formula C9H17ClMg. This compound is a type of organomagnesium compound, which is commonly used in organic synthesis. Organomagnesium compounds are known for their reactivity and are often used as reagents in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;prop-1-en-2-ylcyclohexane;chloride typically involves the reaction of magnesium metal with prop-1-en-2-ylcyclohexane chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction can be represented as follows:
Mg+C9H17Cl→C9H17ClMg
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-en-2-ylcyclohexane;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile and add to electrophilic carbon atoms in carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as aldehydes and ketones are commonly used. The reaction is typically carried out in an anhydrous solvent like THF at low temperatures.
Substitution Reactions: Reagents like alkyl halides or other electrophiles are used. The reaction conditions vary depending on the reactivity of the electrophile.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to prevent side reactions.
Major Products Formed
Nucleophilic Addition: The major products are secondary or tertiary alcohols.
Substitution Reactions: The products depend on the nucleophile used but can include various substituted cyclohexane derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium;prop-1-en-2-ylcyclohexane;chloride has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the preparation of novel materials with unique properties.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of magnesium;prop-1-en-2-ylcyclohexane;chloride involves its ability to act as a nucleophile. The magnesium atom in the compound has a partial positive charge, making it highly reactive towards electrophilic centers. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Magnesium;prop-1-en-2-ylcyclohexane;chloride can be compared with other organomagnesium compounds such as:
Methylmagnesium chloride: Similar in reactivity but with different alkyl groups.
Phenylmagnesium bromide: Contains a phenyl group instead of a cyclohexane ring, leading to different reactivity and applications.
Ethylmagnesium chloride: Another organomagnesium compound with different alkyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organomagnesium compounds.
Properties
CAS No. |
663958-47-2 |
|---|---|
Molecular Formula |
C9H15ClMg |
Molecular Weight |
182.97 g/mol |
IUPAC Name |
magnesium;prop-1-en-2-ylcyclohexane;chloride |
InChI |
InChI=1S/C9H15.ClH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h9H,1-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
KBGFYNAYIOSHHQ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C(=C)C1CCCCC1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
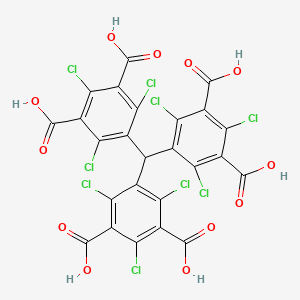

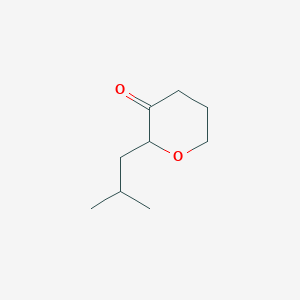

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)

![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)

